Belumosudil

Vue d'ensemble

Description

Belumosudil, vendu sous les marques Rezurock et Rholistiq, est un médicament principalement utilisé pour le traitement de la maladie chronique du greffon contre l’hôte. Cette affection peut survenir après une transplantation de cellules souches ou de moelle osseuse, où les cellules donneuses transplantées attaquent le corps du receveur. This compound est un inhibiteur de la kinase sérine/thréonine, ciblant spécifiquement la kinase 2 à enroulement en spirale associée à Rho .

Applications De Recherche Scientifique

Belumosudil has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study kinase inhibition and related biochemical pathways.

Biology: Researchers use this compound to investigate cellular signaling mechanisms and immune responses.

Mécanisme D'action

Belumosudil, also known as KD025, KD-025, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, SLx-2119, or ROCK inhibitor 2, is a potent and selective inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK) used in the treatment of chronic graft-versus-host disease (GVHD) .

Target of Action

This compound primarily targets rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 . ROCKs play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

This compound inhibits the serine/threonine kinase activity of ROCK2 . This inhibition downregulates the pro-inflammatory response of STAT3, leading to a decrease in type 17 helper T cells (Th17) and T follicular helper cells . Concurrently, it upregulates STAT5, resulting in an increase in regulatory T cells . This shift in the balance between Th17 cells and T-regulatory cells helps to dampen the inflammatory cascade that can occasionally be fatal .

Biochemical Pathways

The inhibition of ROCK2 by this compound leads to a decrease in the activation of STAT3, triggering the significant downregulation of both Th17 and T follicular helper cells, leading to the downregulation of pro-inflammatory cytokines . It also increases the phosphorylation of STAT5, causing the upregulation of T regulatory cells . This has an immunomodulatory effect on STAT3 and STAT5 phosphorylation that reduces inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves oral administration, with the recommended dosage being 200 mg once daily . The dosage should be increased to 200 mg twice daily in patients receiving concomitant strong CYP3A4 inducers or proton pump inhibitors . Following oral administration of a single radiolabeled dose, 85% of radioactivity was recovered in feces (30% of the dose as unchanged drug); less than 5% was recovered in urine .

Result of Action

The result of this compound’s action is a decrease in the pro-inflammatory response and an increase in the anti-inflammatory response . This leads to a reduction in the symptoms of chronic GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoietic stem cell transplantation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inducers or proton pump inhibitors can affect the bioavailability of the drug, necessitating a dosage adjustment . Additionally, given its mechanism of action and findings in animal trials, this compound is considered to carry embryo-fetal toxicity and may cause significant harm to a developing fetus should a pregnant mother be exposed .

Analyse Biochimique

Biochemical Properties

Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .

Cellular Effects

This compound has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .

Temporal Effects in Laboratory Settings

It has been observed that the majority of responders to this compound treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .

Dosage Effects in Animal Models

It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .

Metabolic Pathways

Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du belumosudil implique plusieurs étapes clés :

Réaction du chlorure de chloroacétyle avec l'isopropylamine : Cela produit le 2-chloro-N-(propan-2-yl)acétamide.

Réaction avec un ester alkylique de 3-hydroxybenzoate : Cette étape, en présence d'une base, produit un ester alkylique de 3-[2-(isopropylamino)-2-oxoéthoxy]benzoate.

Conversion en acide 3-[2-(isopropylamino)-2-oxoéthoxy]benzoïque : Ceci est obtenu en faisant réagir le produit précédent avec un acide ou une base.

Couplage avec le 2-aminobenzamide : Cette dernière étape, en présence d'un agent de couplage, produit le N-[2-(aminocarbonyl)phényl]-3-[2-(isopropylamino)-2-oxoéthoxy]benzamide.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés. Le processus implique des mesures strictes de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le belumosudil subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels à l'intérieur du composé.

Réduction : Cette réaction peut modifier l'état d'oxydation du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des kinases et les voies biochimiques connexes.

Biologie : Les chercheurs utilisent le this compound pour étudier les mécanismes de signalisation cellulaire et les réponses immunitaires.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la kinase 2 à enroulement en spirale associée à Rho. Cette inhibition perturbe les voies de signalisation médiées par cette kinase, entraînant une réduction des réponses pro-inflammatoires. Plus précisément, il downrégule la phosphorylation du transducteur de signal et de l'activateur de la transcription 3, tout en uprégulant la phosphorylation du transducteur de signal et de l'activateur de la transcription 5. Ce changement équilibre les cellules T auxiliaires 17 et les cellules T régulatrices, réduisant l'inflammation et la fibrose .

Comparaison Avec Des Composés Similaires

Composés similaires

Prednisone : Un glucocorticoïde utilisé pour contrôler l'inflammation et les réponses immunitaires.

Tacrolimus : Un inhibiteur de la calcineurine utilisé pour la prophylaxie et le traitement du rejet de greffe d'organe.

Unicité du belumosudil

Le this compound est unique en raison de son inhibition sélective de la kinase 2 à enroulement en spirale associée à Rho, qui cible spécifiquement les voies impliquées dans la maladie chronique du greffon contre l’hôte. Contrairement à la prednisone et au tacrolimus, qui ont des effets immunosuppresseurs plus larges, le this compound offre une approche plus ciblée, réduisant potentiellement les effets secondaires et améliorant l'efficacité dans des conditions spécifiques .

Propriétés

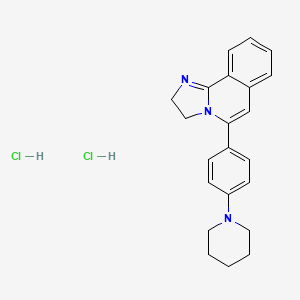

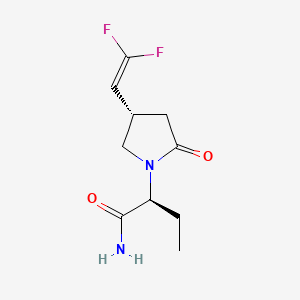

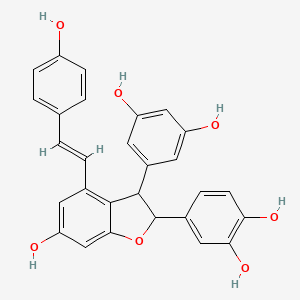

IUPAC Name |

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIVNAUVKXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238425 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

682.6±55.0 | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Practically insoluble | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

911417-87-3 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belumosudil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Belumosudil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)

![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)